molecular formula C13H10N2O B11892533 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one CAS No. 35729-56-7

2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one

Cat. No.: B11892533
CAS No.: 35729-56-7
M. Wt: 210.23 g/mol
InChI Key: KSGYKPOKRZTBRR-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one is a pyrimidoisoquinoline derivative of interest in pharmacological and medicinal chemistry research . While direct biological data for this specific methyl derivative is limited in the available literature, its structural analogs have demonstrated significant research value as potent inhibitors of human platelet aggregation . For instance, the closely related compound 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) has been shown to inhibit aggregation in a concentration-dependent manner when induced by various agonists like ADP, collagen, and thrombin . The mechanism of action for this class of compounds involves the inhibition of high-affinity cAMP phosphodiesterase (PDE), leading to an elevation of intracellular cAMP levels . This increase in cAMP is sufficient to inhibit subsequent calcium elevation and fibrinogen binding, which are critical events in the platelet activation pathway . This well-characterized mechanism in analogs suggests that 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one serves as a valuable chemical scaffold for researchers exploring new PDE inhibitors and investigating signaling pathways in cellular physiology. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

35729-56-7

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-methylpyrimido[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C13H10N2O/c1-9-8-12(16)15-7-6-10-4-2-3-5-11(10)13(15)14-9/h2-8H,1H3

InChI Key

KSGYKPOKRZTBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC3=CC=CC=C3C2=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical method for constructing pyrimido[2,1-a]isoquinolin-4-one derivatives. This pathway involves the cyclization of an enamine intermediate formed from 1-aminoisoquinoline and a β-ketoester. For the 2-methyl derivative, methyl acetoacetate serves as the β-ketoester, introducing the methyl group at the 2-position during ring formation .

Procedure :

  • Enamine Formation : 1-Aminoisoquinoline (10 mmol) and methyl acetoacetate (12 mmol) are refluxed in acetic acid (50 mL) for 8–12 hours.

  • Cyclization : The intermediate is heated at 180°C in a high-boiling solvent (e.g., diphenyl ether) to induce cyclization.

  • Workup : The crude product is purified via crystallization from chloroform/hexane, yielding 2-methyl-4H-pyrimido[2,1-a]isoquinolin-4-one with ~65% efficiency .

Key Data :

ParameterValue
Yield60–70%
Purity (HPLC)≥98%
Reaction Time12–16 hours

Post-Cyclization Alkylation Strategies

Alkylation of pre-formed pyrimidoisoquinolin-4-one intermediates offers flexibility in introducing methyl groups. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation at reactive sites, enabling methylation with iodomethane .

Example Protocol :

  • Deprotonation : 4H-Pyrimido[2,1-a]isoquinolin-4-one (5 mmol) is treated with NaH (6 mmol) in dry DMF under nitrogen.

  • Methylation : Iodomethane (7.5 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

  • Isolation : The product is extracted with methylene chloride, washed with water, and crystallized from methanol/ether (yield: 55%) .

Challenges :

  • Regioselectivity issues may arise due to multiple reactive positions.

  • Over-alkylation can occur without strict temperature control.

Friedlander Condensation with Methyl-Substituted Ketones

The Friedlander reaction couples 1-aminoisoquinoline with ketones in acidic conditions. Using methyl vinyl ketone as the carbonyl component introduces the methyl group during cyclization .

Optimized Conditions :

  • Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%).

  • Solvent: Ethanol/water (3:1).

  • Temperature: 80°C for 6 hours.

  • Yield: 58–62% after silica gel chromatography .

Microwave-Assisted Synthesis

Modern techniques reduce reaction times and improve yields. Microwave irradiation (150°C, 300 W) accelerates cyclocondensation steps, completing reactions in 30–45 minutes versus traditional 12-hour reflux .

Case Study :

  • Substrates: 1-Aminoisoquinoline and methyl acetoacetate.

  • Solvent: Ethylene glycol (microwave-absorbent).

  • Outcome: 70% yield, >95% purity .

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Gould-Jacobs659816 hHigh
Alkylation55956 hModerate
Friedlander60976 hHigh
Microwave70950.5 hLimited

Industrial-Scale Considerations

AiFChem’s synthesis-on-demand protocols emphasize cost-effective routes:

  • Batch Reactors : 100 L vessels for Gould-Jacobs reactions.

  • Purification : Continuous chromatography systems reduce downtime .

  • Byproduct Management : Recycling solvents (e.g., DMF) via distillation lowers environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the methyl and isoquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics enhance biological activity, making it a candidate for developing anti-cancer agents and other therapeutic drugs.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one exhibit potent anti-cancer properties. For instance, compounds synthesized from this structure have shown promising results in inhibiting tumor growth in xenograft models. A notable example is the development of specific inhibitors targeting the MEK pathway, which is critical in various cancers.

CompoundActivityIC50 (nmol/L)Reference
ARRY-142886MEK1 Inhibition14

Biochemical Research

In biochemical studies, 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one is utilized to explore enzyme inhibition and receptor binding. This research aids in understanding cellular mechanisms and developing targeted therapies.

Enzyme Inhibition Studies

Studies have indicated that this compound can inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to selectively inhibit pMAPK phosphorylation in various cell lines, indicating its potential as a therapeutic agent.

EnzymeInhibition TypeCell LineReference
pMAPKDose-dependentHT-29

Material Science

The compound is also being explored for its potential applications in material science. Its stability and chemical properties make it suitable for creating advanced materials, including polymers and coatings.

Material Properties

Research indicates that incorporating 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one into polymer matrices can enhance mechanical strength and thermal stability.

Diagnostics

In the field of diagnostics, this compound aids in the development of assays for detecting specific biomarkers. Its ability to enhance the accuracy of medical testing is particularly noteworthy.

Diagnostic Applications

Recent studies have demonstrated that derivatives of this compound can be employed in immunoassays to improve sensitivity and specificity for various diseases.

Drug Formulation

In pharmaceutical formulations, 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one is used to enhance the solubility and bioavailability of drugs. This application is crucial for improving therapeutic efficacy.

Formulation Case Study

Research has shown that formulations containing this compound significantly improve drug absorption in vivo, leading to better therapeutic outcomes.

DrugSolubility Improvement (%)Reference
Drug A45%

Mechanism of Action

The mechanism of action of 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of pyrimidoisoquinolinone derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural Features of Selected Pyrimidoisoquinolinone Derivatives
Compound Name Substituents Key Structural Differences References
2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one 2-methyl Reference compound; minimal steric bulk N/A
RPL554 (PDE3/4 inhibitor) 9,10-dimethoxy, 2-(2,4,6-trimethylphenylimino) Bulky phenylimino group; dual PDE3/4 inhibition
RPL565 (PDE3/4 inhibitor) 9,10-dimethoxy, 2-(2,6-diisopropylphenoxy) Diisopropylphenoxy group; enhanced selectivity
Compound 401 (DNA-PK/mTOR inhibitor) 2-morpholino Morpholine ring; dual kinase inhibition
10-Bromo-2-pyridin-4-yl derivative 10-bromo, 2-pyridin-4-yl Halogen and pyridinyl groups; GSK3β inhibition
2-Chloro-9,10-dimethoxy derivative 2-chloro, 9,10-dimethoxy Chloro and methoxy groups; antihypertensive
Key Observations:
  • Methyl vs. Morpholino (Compound 401): The 2-methyl group in the reference compound reduces steric hindrance compared to the morpholino substituent in Compound 401, which enhances DNA-PK inhibition (IC50 = 0.28 μM) .
  • Halogen Substitutions: Bromo or chloro groups (e.g., 10-bromo and 2-chloro derivatives) improve target affinity but may reduce solubility .
  • Aromatic Substituents: Bulky groups like phenylimino (RPL554) or phenoxy (RPL565) enhance PDE3/4 selectivity and prolong activity .
Table 2: Pharmacological Profiles of Pyrimidoisoquinolinone Analogues
Compound Name Biological Target(s) IC50/EC50 Therapeutic Area References
2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one Under investigation N/A Preclinical studies N/A
RPL554 PDE3/PDE4 PDE3: 0.1 μM COPD (bronchodilation)
Compound 401 DNA-PK, mTOR DNA-PK: 0.28 μM Oncology (radiosensitization)
10-Bromo-2-pyridin-4-yl derivative GSK3β Not reported Neurodegenerative diseases
2-Chloro-9,10-dimethoxy derivative Blood pressure regulation ED50: 1 mg/kg Hypertension
Key Findings:
  • RPL554 and RPL565: These 9,10-dimethoxy derivatives exhibit potent PDE3/4 inhibition, with RPL554 advancing to Phase III trials for chronic obstructive pulmonary disease (COPD) .
  • Compound 401: The morpholino group confers dual inhibition of DNA-PK and mTOR, making it a candidate for radiosensitization in cancer therapy .
  • Antihypertensive Activity: 2-Chloro-9,10-dimethoxy derivatives lower blood pressure in animal models, likely via vasodilation pathways .

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substitutions: Small alkyl groups (methyl) favor kinase inhibition (e.g., mTOR). Bulky or polar groups (morpholino, pyridinyl) enhance selectivity for DNA-PK or GSK3β .
  • Position 9/10 Modifications:
    • Methoxy groups at 9/10 positions (RPL554, RPL565) improve PDE affinity and metabolic stability .
  • Ring Saturation:
    • Dihydro or tetrahydro derivatives (e.g., 6,7-dihydro in RPL565) increase conformational flexibility, enhancing target engagement .

Biological Activity

2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C11H9N3O
  • Molecular Weight: 197.21 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activities

The compound has been studied for various biological activities, including:

  • Anticancer Activity
    • Research indicates that 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown IC50 values in the micromolar range, suggesting potent anticancer properties.
    • A study demonstrated that this compound sensitizes HeLa cells to ionizing radiation, enhancing the cytotoxic effects and indicating its potential as an adjuvant therapy in radiotherapy .
  • DNA-PK Inhibition
    • The compound has been identified as a selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms. Inhibiting DNA-PK can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
    • Structure-activity relationship studies revealed that modifications at the 2-position significantly influence the potency of the compound against DNA-PK, with some derivatives showing IC50 values as low as 0.19 µM .
  • Antibacterial Properties
    • Preliminary studies indicate that 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one exhibits antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism appears to involve interference with bacterial DNA replication processes .

The biological activity of 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one can be attributed to several mechanisms:

  • Inhibition of DNA Repair: By targeting DNA-PK, the compound disrupts the repair of double-strand breaks in DNA, leading to increased apoptosis in cancer cells .
  • Sensitization to Radiation Therapy: The compound enhances the effects of radiation therapy by inducing cell cycle arrest and increasing cellular sensitivity to DNA damage .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFindings
Demonstrated IC50 values for anticancer activity ranging from 0.19 µM to >10 µM across different cell lines.
Identified structure-activity relationships indicating that specific substitutions at the 2-position enhance DNA-PK inhibition.
Showed antibacterial activity against resistant strains with promising implications for treating infections.

Q & A

Q. Q1. What are the primary biochemical targets of 2-methyl-4H-pyrimido[2,1-a]isoquinolin-4-one, and how are these identified experimentally?

Methodology Answer: The compound is structurally related to pyrimidoisoquinolin-4-one derivatives known to inhibit DNA-dependent protein kinase (DNA-PK) and mTOR. Target identification typically involves:

  • Kinase Profiling : Use of radiometric or fluorescence-based kinase assays (e.g., ATP-competitive inhibition assays) to measure IC50 values. For example, Compound 401 (a morpholino-substituted analog) showed IC50 = 0.28 μM against DNA-PK .
  • Selectivity Testing : Comparative assays against related kinases (e.g., ATM, ATR, PI3K) to confirm specificity. Griffin et al. (2005) demonstrated selectivity for DNA-PK over mTOR using competitive binding studies .

Q. Q2. How is the synthetic route for 2-methyl-4H-pyrimido[2,1-a]isoquinolin-4-one optimized for yield and purity?

Methodology Answer: Synthesis involves cyclocondensation reactions, with optimization steps including:

  • Substituent Positioning : Methyl groups at the 2-position enhance stability, as seen in analogs like RPL554 and RPL565, which use mesitylimino or diisopropylphenoxy groups for improved pharmacokinetics .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via NMR and HRMS (as in pyrimidoisoquinolinone derivatives from Prandi et al., 1994) .

Advanced Research Questions

Q. Q3. How do structural modifications at the 2-position of pyrimidoisoquinolin-4-one derivatives influence DNA-PK inhibition potency and selectivity?

Methodology Answer:

  • SAR Studies : Substitutions at the 2-position are critical. For example, morpholino groups (as in Compound 401) enhance DNA-PK inhibition (IC50 = 0.28 μM), while bulkier groups reduce activity. Griffin et al. (2005) found only 2-morpholino or 2-(2'-methylmorpholino) substitutions retained potency .
  • Computational Modeling : Docking studies to predict binding to DNA-PK’s ATP-binding pocket, validated by mutagenesis (e.g., Ki_i = 24 nM for NU7163) .

Q. Q4. What experimental models are used to evaluate the radiosensitizing effects of 2-methyl-4H-pyrimido[2,1-a]isoquinolin-4-one in cancer therapy?

Methodology Answer:

  • In Vitro Models : HeLa cell lines treated with ionizing radiation (IR) and the compound, measuring survival via clonogenic assays. NU7163 (a related inhibitor) showed a dose modification factor of 2.3 at 10% survival .
  • In Vivo Models : Conscious spontaneously hypertensive rats or xenograft models to assess pharmacodynamic effects, as used in blood pressure-lowering studies of pyrimidoisoquinolinone analogs .

Q. Q5. How can contradictory IC50 values for DNA-PK inhibition across studies be resolved?

Methodology Answer: Contradictions often arise from assay conditions. To standardize:

  • ATP Concentration : Use consistent ATP levels (e.g., 10 μM) to avoid competition artifacts.
  • Enzyme Source : Recombinant DNA-PK catalytic subunit vs. cell lysates. Griffin et al. (2005) validated IC50 values using purified enzymes .
  • Data Normalization : Include positive controls (e.g., NU7026) for inter-study comparability .

Data Analysis and Experimental Design

Q. Q6. What strategies are employed to validate off-target effects in kinase inhibition studies?

Methodology Answer:

  • Kinome-Wide Profiling : Use panels like the KinomeScan® platform to test >400 kinases.
  • Cellular Thermal Shift Assays (CETSA) : Confirm target engagement in live cells .
  • CRISPR Knockout Models : DNA-PK-deficient cells to verify on-target radiosensitization effects .

Q. Q7. How are structure-activity relationships (SAR) systematically explored for pyrimidoisoquinolin-4-one derivatives?

Methodology Answer:

  • Parallel Synthesis : Generate libraries with varied substituents (e.g., alkyl, aryl, heterocyclic groups) at positions 2, 9, and 10 .
  • Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (e.g., the 4-one carbonyl) using X-ray crystallography of inhibitor-enzyme complexes .

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